N-(2-amino-2-oxoethyl)-1H-imidazole-1-carboxamide
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Overview
Description
N-(2-amino-2-oxoethyl)-1H-imidazole-1-carboxamide is a chemical compound with a molecular formula of C5H8N2O2. This compound is known for its unique structure, which includes an imidazole ring, a carboxamide group, and an amino-oxoethyl side chain. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-oxoethyl)-1H-imidazole-1-carboxamide typically involves the reaction of imidazole with ethyl chloroformate, followed by the introduction of an amino group. The reaction conditions often require a controlled temperature environment and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and solvents, maintaining optimal reaction conditions, and employing purification techniques such as crystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-2-oxoethyl)-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions often require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Formation of imidazole derivatives with additional oxygen-containing functional groups.
Reduction: Production of reduced imidazole compounds with altered oxidation states.
Substitution: Generation of substituted imidazole derivatives with different functional groups replacing the amino group.
Scientific Research Applications
N-(2-amino-2-oxoethyl)-1H-imidazole-1-carboxamide is widely used in scientific research due to its diverse applications:
Chemistry: Utilized as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-amino-2-oxoethyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, modulating the activity of the target proteins and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-2-oxoethyl)acrylamide
- N-(2-amino-2-oxoethyl)benzamide
- N-(2-amino-2-oxoethyl)prop-2-enamide
Uniqueness
N-(2-amino-2-oxoethyl)-1H-imidazole-1-carboxamide is unique due to its imidazole ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the carboxamide group also enhances its ability to participate in hydrogen bonding and other interactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C6H8N4O2 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
N-(2-amino-2-oxoethyl)imidazole-1-carboxamide |
InChI |
InChI=1S/C6H8N4O2/c7-5(11)3-9-6(12)10-2-1-8-4-10/h1-2,4H,3H2,(H2,7,11)(H,9,12) |
InChI Key |
OMYKLVHLQVXVDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)C(=O)NCC(=O)N |
Origin of Product |
United States |
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